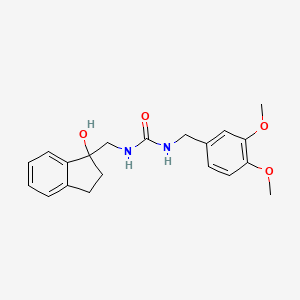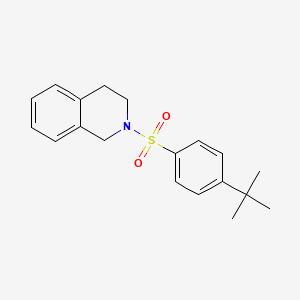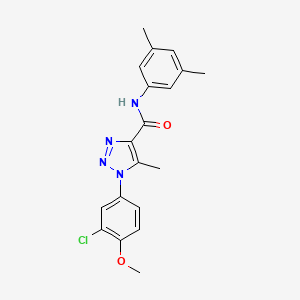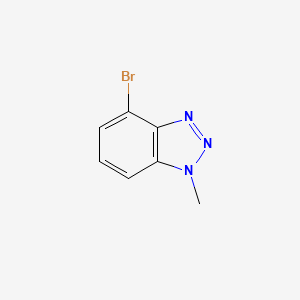![molecular formula C14H17F3N2O2S2 B2491943 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea CAS No. 2415538-98-4](/img/structure/B2491943.png)
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. This compound is also known as TFDU or trifludimoxazin, and it has a unique chemical structure that makes it an interesting subject for research.
作用机制
The mechanism of action of TFDU is not fully understood, but it is believed to involve the inhibition of key enzymes and metabolic pathways in microorganisms and plants. In bacteria, TFDU has been shown to inhibit the synthesis of peptidoglycan, a key component of the bacterial cell wall. In plants, TFDU has been shown to inhibit the activity of photosystem II, a key component of the photosynthetic process.
Biochemical and Physiological Effects:
TFDU has been found to have a range of biochemical and physiological effects on microorganisms and plants. In bacteria, TFDU has been shown to disrupt cell wall synthesis, leading to cell death. In plants, TFDU has been shown to inhibit photosynthesis, leading to reduced growth and development. TFDU has also been found to have low toxicity to mammals, making it a potential candidate for further development as a drug or pesticide.
实验室实验的优点和局限性
One of the main advantages of TFDU for lab experiments is its low toxicity to mammals, which makes it easier to handle and study. TFDU also has a unique chemical structure that makes it an interesting subject for research. However, one of the limitations of TFDU is its limited solubility in water, which can make it difficult to study in aqueous solutions.
未来方向
There are several future directions for research on TFDU. One potential area of research is the development of new antibiotics based on TFDU. Another potential area of research is the development of new herbicides based on TFDU. There is also potential for further research on the environmental applications of TFDU, including its potential use in the remediation of contaminated soil and water. Finally, further research is needed to fully understand the mechanism of action of TFDU and its potential applications in various fields.
合成方法
The synthesis of TFDU involves several steps, including the reaction of 6-hydroxy-1,4-dithiepan-6-ylmethanol with 4-trifluoromethylphenylisocyanate. The resulting intermediate is then treated with a reducing agent to obtain the final product, 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea. The synthesis process has been optimized to improve the yield and purity of the compound.
科学研究应用
TFDU has been extensively studied for its potential applications in various fields. In medicine, it has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. In agriculture, TFDU has been shown to have herbicidal activity against various weed species, making it a potential alternative to traditional herbicides. In environmental science, TFDU has been found to have potential applications in the remediation of contaminated soil and water.
属性
IUPAC Name |
1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2S2/c15-14(16,17)10-1-3-11(4-2-10)19-12(20)18-7-13(21)8-22-5-6-23-9-13/h1-4,21H,5-9H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQXXONKBHVWLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNC(=O)NC2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,7-Dimethyl-2-(3-methylbutyl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2491866.png)


![(E)-3-(2-chlorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2491870.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2491871.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2491872.png)

![4-bromo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2491876.png)
![N-[3-Methyl-1-(2-propoxyphenyl)butyl]prop-2-enamide](/img/structure/B2491877.png)
![Methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2491878.png)
![N-cyclopentyl-4-(3-methylbutyl)-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2491880.png)
![3-[4-(5-Aminopentyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione](/img/structure/B2491883.png)